molecular formula C19H19BrFNO2S B2669478 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1705872-67-8

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2669478
CAS No.: 1705872-67-8
M. Wt: 424.33
InChI Key: LMKYJFSDSWYZBO-UHFFFAOYSA-N
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Description

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a bromo-methoxybenzoyl group and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

    Introduction of the bromo-methoxybenzoyl group: This step may involve acylation reactions using 2-bromo-5-methoxybenzoic acid or its derivatives.

    Attachment of the fluorophenyl group: This can be done through substitution reactions using 2-fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits bioactivity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-bromo-5-methoxybenzoyl)-1,4-thiazepane: Lacks the fluorophenyl group.

    7-(2-fluorophenyl)-1,4-thiazepane: Lacks the bromo-methoxybenzoyl group.

Uniqueness

The presence of both the bromo-methoxybenzoyl and fluorophenyl groups in 4-(2-bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane may confer unique chemical and biological properties, such as enhanced reactivity or specific biological activity.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYJFSDSWYZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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